molecular formula C20H22ClN B562978 Cyclobenzaprine-d3 Hydrochloride CAS No. 1184983-42-3

Cyclobenzaprine-d3 Hydrochloride

Katalognummer: B562978
CAS-Nummer: 1184983-42-3
Molekulargewicht: 314.871
InChI-Schlüssel: VXEAYBOGHINOKW-NIIDSAIPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Synthetic Reactions

Cyclobenzaprine-d3 hydrochloride is synthesized via a Grignard reaction followed by acid-catalyzed dehydration and salt formation. The deuterium atoms are introduced during the preparation of the Grignard reagent ( ).

Key Steps:

StepReaction DescriptionConditions
1 Formation of Grignard reagent: Reaction of 3-(dimethyl-d₃-amino)propyl chloride with magnesium in THF.0–15°C, anhydrous THF ( ).
2 Nucleophilic addition: Reaction of the Grignard reagent with 5-dibenzosuberenone (Formula II).0–15°C, 30–90 min ( ).
3 Hydrolysis and dehydration: Treatment with 15–25% HCl at 70–80°C for 2–3 hrs to form cyclobenzaprine-d3 base ( ).Acidic aqueous conditions.
4 Salt formation: Acidification with isopropyl alcohol-HCl (IPA·HCl) at 0–10°C.Low-temperature precipitation ( ).

Yield & Purity :

  • Final yield: 70–80% ( ).
  • Purity: >99.90% by HPLC ( ).

Stability and Reactivity

The compound exhibits stability under controlled conditions but reacts with incompatible agents ( ).

Reactivity Profile:

PropertyData
Thermal Stability Stable up to 217°C (melting point) ( ).
Incompatible Agents Oxidizers, strong bases, reducing agents ( ).
Decomposition Products CO, CO₂, HCl (under extreme heat) ( ).
Solvent Compatibility Soluble in methanol, water; insoluble in hydrocarbons ( ).

Metabolic Pathways:

PathwayEnzymes InvolvedMetabolites
N-Demethylation CYP3A4, CYP1A2Norcyclobenzaprine-d3 ( ).
Glucuronidation UGT1A4, UGT2B10N-glucuronide conjugates ( ).
Enterohepatic Recirculation Parent compound reabsorption ( ).

Isotope Effect :

  • Deuterium at the dimethylamino group may reduce CYP-mediated demethylation rates, prolonging half-life ( ).

Performance Data:

ParameterValue
Retention Time Matches cyclobenzaprine within 0.1 min ( ).
Ionization Efficiency [M+H]⁺ m/z 315.0 (vs. 312.0 for non-deuterated) ( ).
Detection Limit ≤1 ng/mL in plasma ( ).

Hazard Data:

ParameterValue
Oral LD₅₀ 100,000 mg/kg (rat) ( ).
Skin/Eye Contact Causes irritation; use sealed goggles and gloves ( ).
Storage -20°C, desiccated ( ).

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

  • Chemical Structure : Cyclobenzaprine-d3 hydrochloride retains the core structure of cyclobenzaprine but includes deuterium atoms, which may alter its pharmacokinetics and metabolic pathways.
  • Bioavailability : The oral bioavailability of cyclobenzaprine is approximately 55%, with a half-life of about 18 hours. Cyclobenzaprine-d3 could exhibit similar or enhanced bioavailability due to its modified structure .
  • Mechanism of Action : While the precise mechanism is not fully understood, cyclobenzaprine-d3 is believed to exert its effects through serotonin receptor antagonism and norepinephrine reuptake inhibition .

Muscle Spasm Relief

This compound is primarily used for treating muscle spasms due to acute musculoskeletal conditions. Clinical studies have demonstrated significant efficacy in reducing pain and improving range of motion compared to placebo and other muscle relaxants such as diazepam .

Fibromyalgia Management

There is emerging evidence suggesting that cyclobenzaprine may also be effective in managing fibromyalgia symptoms, including pain relief and sleep disturbances. A randomized controlled trial indicated potential benefits for patients suffering from post-traumatic stress disorder (PTSD), showing improvements in sleep quality and psychosocial functioning .

Case Study 1: Efficacy in Acute Lower Back Pain

A double-blind study compared cyclobenzaprine to placebo and diazepam in patients with acute lower back pain. Results indicated that patients receiving cyclobenzaprine experienced greater reductions in pain scores and improvements in functional mobility within the first week of treatment .

Case Study 2: Fibromyalgia Symptoms

In a clinical trial focused on fibromyalgia, participants treated with cyclobenzaprine reported significant reductions in pain levels and improved sleep quality compared to those receiving placebo. The study highlighted the drug's potential role in managing chronic pain syndromes beyond its traditional use for acute muscle spasms .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other treatments for muscle spasms:

TreatmentEfficacy LevelDuration of EffectSide Effects
Cyclobenzaprine-d3HighShort-term (2-3 weeks)Drowsiness, dry mouth
DiazepamModerateShort-termSedation, dependency
PlaceboLowN/ANone

Vergleich Mit ähnlichen Verbindungen

Cyclobenzaprine-d3 Hydrochloride is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical studies. Similar compounds include:

This compound stands out due to its specific application in research as an internal standard, providing more accurate and reliable data in various analytical methods .

Biologische Aktivität

Cyclobenzaprine-d3 hydrochloride is a deuterated analog of cyclobenzaprine, a centrally acting muscle relaxant primarily used to relieve muscle spasms associated with acute musculoskeletal conditions. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and clinical implications based on diverse research findings.

The exact mechanism of action of cyclobenzaprine, including its deuterated form, is not fully understood. However, it is believed to function primarily at the supraspinal level, particularly within the brainstem. Key points regarding its mechanism include:

  • Serotonergic and Noradrenergic Modulation : Cyclobenzaprine acts as an antagonist at various serotonin receptors (5-HT2A, 5-HT2B, 5-HT2C) and alpha-adrenergic receptors, which may contribute to its muscle relaxant effects by inhibiting descending pathways that facilitate muscle tone .
  • Antihistamine Activity : The compound exhibits antihistaminic properties that are thought to contribute to its sedative effects, similar to tricyclic antidepressants .
  • Inhibition of Motor Neuron Activity : It reduces the activity of efferent alpha and gamma motor neurons, likely through inhibition of coeruleus-spinal or reticulospinal pathways .

Pharmacokinetics

This compound shares pharmacokinetic properties with its parent compound. Key pharmacokinetic parameters include:

ParameterValue
Oral Bioavailability 33% - 55%
Peak Plasma Concentration (Cmax) 5 - 35 ng/mL
Time to Peak Concentration (Tmax) Approximately 4 hours
Volume of Distribution ~146 L
Protein Binding ~93%
Half-Life 18 - 32 hours
Metabolism Primarily via CYP3A4 and CYP1A2; produces active metabolite desmethylcyclobenzaprine .

Clinical Efficacy

Clinical studies have evaluated the efficacy of cyclobenzaprine in various populations. For instance:

  • A study involving 1,405 patients with acute muscle spasms demonstrated that doses of cyclobenzaprine (5 mg and 10 mg) significantly improved patient-rated outcomes compared to placebo. The onset of relief was noted within three to four doses .
  • Lower doses (e.g., 5 mg TID) were found equally effective as higher doses (10 mg TID) but with a reduced incidence of sedation, indicating a potential for dose optimization in clinical settings .

Adverse Effects

Common adverse effects associated with cyclobenzaprine include:

  • Somnolence : A frequent side effect that can limit daily activities.
  • Dry Mouth : Another common complaint among users.
  • Potential for Abuse : Although not as pronounced as with some other muscle relaxants, caution is advised due to possible misuse in certain populations .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic use of cyclobenzaprine in specific conditions:

  • Chronic Pain Management : In patients with chronic pain syndromes, cyclobenzaprine has been shown to improve sleep quality and reduce pain intensity.
  • Post-Surgical Recovery : Patients recovering from orthopedic surgeries reported significant reductions in muscle spasms when treated with cyclobenzaprine alongside physical therapy.

Eigenschaften

IUPAC Name

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-14H,7,15H2,1-2H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEAYBOGHINOKW-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661877
Record name Cyclobenzaprine-d3 Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184983-42-3
Record name Cyclobenzaprine-d3 Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1184983-42-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.